1-Dodecanesulfonyl chloride
Overview
Description
1-Dodecanesulfonyl chloride, also known as dodecane-1-sulfonyl chloride, is a chemical compound with the empirical formula C12H25ClO2S . It is used in various industrial and scientific research applications .
Synthesis Analysis
This compound can be synthesized through the photochemical sulfochlorination of n-dodecane under visible light using sulfuryl chloride . The sulfonyl chlorides obtained from this process, a mixture of primary and secondary isomers, can be transformed in one step into N-ethyldodecanesulfonamides, N-ethanoldodecanesulfonamides, and the salts of dodecanesulfonamidoacetic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H25ClO2S . The InChI key for this compound is PBULHKIPTBIZHO-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the presence of water, this compound reacts to form C12H26O3S and HCl . This reaction is part of the broader class of reactions involving this species .
Physical and Chemical Properties Analysis
This compound is a crystalline solid that appears white in color . It has a molecular weight of 268.84 . The melting point ranges from 39 to 42 °C, and the boiling point ranges from 126 to 130 °C at 4mm Hg .
Scientific Research Applications
Surfactant and Corrosion Inhibitor
1-Dodecanesulfonyl chloride is utilized in the preparation of alkanesulfonamide compounds, which are known for their surfactant properties. These compounds are significant in chemical and textile industries and are also used as corrosion inhibitors. A direct method to prepare alkanesulfonamide derivatives with good surface properties has been developed, making use of this compound as the raw material. These derivatives exhibit significant surface activity and have applications in various formulations (Mousli & Tazerouti, 2007).
Analytical and Electrochemical Studies
In another study, the electrochemical and analytical techniques were employed to study the inhibition of corrosion on carbon steel in acidic medium using derivatives of this compound. These studies indicate that such derivatives can significantly reduce corrosion in specific environmental conditions (Chikh et al., 2005).
Association with Ionic Surfactants
Research has also been conducted on the association of α-cyclodextrin with ionic surfactants and their homologs, where sodium 1-dodecanesulfonate was used. This study is significant for understanding the complexation in mixed surfactant systems (Satake et al., 1985).
Application in Cosmetic Products
In the cosmetic industry, studies have shown that the addition of dioctadecyl dimethyl ammonium chloride can significantly impact the rheological properties of certain ternary systems. This has implications for the stability and preparation methods of cosmetic products (Akatsuka et al., 2006).
Environmental Studies
Environmental studies have also focused on substances like dodecyl dimethyl benzyl ammonium chloride, closely related to this compound. These studies are crucial for assessing the environmental impact and risk of such compounds (Lee et al., 2018).
Safety and Hazards
1-Dodecanesulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it .
Mechanism of Action
Target of Action
Dodecane-1-sulfonyl chloride is a sulfonyl chloride compound that primarily targets organic compounds, particularly those containing nucleophilic functional groups . It is often used in the synthesis of sulfonamide derivatives , which are known for their surfactant properties and are used in various industries, including the chemical and textile industries .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon .
Biochemical Pathways
The primary biochemical pathway involved in the action of dodecane-1-sulfonyl chloride is the electrophilic aromatic substitution pathway . This pathway involves the generation of an electrophilic substituting agent, the attack of this agent on the aromatic ring, and the regeneration of the aromatic ring .
Result of Action
The primary result of the action of dodecane-1-sulfonyl chloride is the formation of sulfonamide derivatives . These derivatives possess good surface properties due to the simultaneous presence of a long alkyl chain (hydrophobic character) and a sulfonamide function (hydrophilic character) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dodecane-1-sulfonyl chloride. For instance, the presence of other nucleophiles in the reaction environment can affect the selectivity and yield of the reaction . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and solvent conditions .
Properties
IUPAC Name |
dodecane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULHKIPTBIZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044500 | |
Record name | Dodecane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-40-7 | |
Record name | 1-Dodecanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10147-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylsulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94098 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Dodecanesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DODECYLSULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45GS200PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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